molecular formula C22H17NO4 B2593885 (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951961-93-6

(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2593885
CAS No.: 951961-93-6
M. Wt: 359.381
InChI Key: WUDYWOCHQSLMMT-JAIQZWGSSA-N
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Description

(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that belongs to the class of benzofuroxazines. This compound is characterized by its unique structure, which includes a benzofuran ring fused with an oxazine ring, and a benzylidene group in the Z-configuration. The presence of a furan-2-ylmethyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Oxazine Ring Formation: The oxazine ring is formed by reacting the benzofuran intermediate with an amine and a suitable aldehyde under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the oxazine intermediate and benzaldehyde in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazine intermediate with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuran and oxazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuroxazines: Compounds with similar benzofuran and oxazine ring structures.

    Benzylidene Derivatives: Compounds with similar benzylidene groups.

    Furan-2-ylmethyl Derivatives: Compounds with similar furan-2-ylmethyl groups.

Uniqueness

The uniqueness of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2Z)-2-benzylidene-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21-17-8-9-19-18(13-23(14-26-19)12-16-7-4-10-25-16)22(17)27-20(21)11-15-5-2-1-3-6-15/h1-11H,12-14H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYWOCHQSLMMT-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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